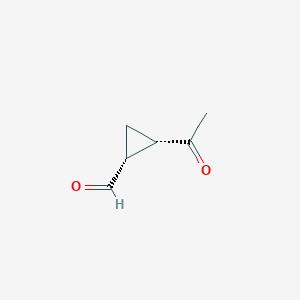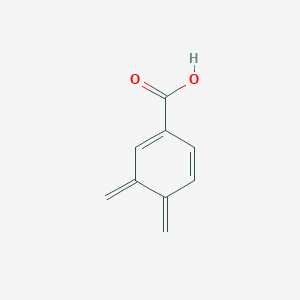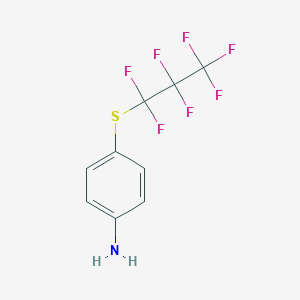![molecular formula C23H25NO6 B067635 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-92-2](/img/structure/B67635.png)
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since its discovery, AM-251 has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
作用機序
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and peripheral tissues. CB1 receptors are involved in a variety of physiological processes, including appetite regulation, pain sensation, and mood regulation. By blocking the activity of CB1 receptors, 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to have a number of biochemical and physiological effects, including reducing food intake, body weight, and adiposity in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the size of tumors in animal models.
実験室実験の利点と制限
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has a number of advantages for use in laboratory experiments, including its ability to selectively block CB1 receptors and its well-characterized pharmacological profile. However, there are also limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, including its use in combination with other drugs for the treatment of obesity, diabetes, and cancer. In addition, further studies are needed to better understand the mechanisms of action of 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one and its potential for off-target effects. Finally, there is a need for the development of more selective and potent CB1 receptor antagonists for use in clinical applications.
合成法
The synthesis of 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves a multi-step process that begins with the reaction of 2-methoxyphenylacetonitrile with propene oxide to form 2-methoxy-1-(prop-2-enyloxy)phenylacetonitrile. This compound is then reacted with 1,5-dibromopentane to form 2-methoxy-1-(5-bromopentyl)phenylacetonitrile. The final step involves the reaction of this compound with 1,3-dioxolane and potassium carbonate to form 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.
科学的研究の応用
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including obesity, diabetes, and cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the size of tumors in animal models. 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has also been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
CAS番号 |
188824-92-2 |
|---|---|
製品名 |
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
分子式 |
C23H25NO6 |
分子量 |
411.4 g/mol |
IUPAC名 |
7-hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C23H25NO6/c1-12(2)28-21-19(25)17-15(14-8-6-7-9-16(14)27-5)10-11-24-18(17)20(30-23(24)26)22(21)29-13(3)4/h6-13,15,25H,1-5H3 |
InChIキー |
IBTQJNPDEVMFGO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4OC)O |
正規SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4OC)O |
同義語 |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-6-(2-methoxyphenyl)-8,9-bis(1-methylethoxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)


![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)





![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)


